5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one
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Overview
Description
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The preparation of compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The process requires careful control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It participates in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include dichloromethane, methanol, and hydroxypropyl methylcellulose. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” has a wide range of applications in scientific research:
Biology: It plays a role in various biological studies due to its unique chemical properties.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as carbonyldiimidazole . These compounds share some common features but also have distinct differences that make each one unique in its applications and effects.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenoxy)ethyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-13-6-8-14(9-7-13)27-11-10-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9H,10-12,21H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJDRDVBFOGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.